3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-

Catalog No.
S12571810
CAS No.
29211-65-2
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-

CAS Number

29211-65-2

Product Name

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-

IUPAC Name

4-butyl-3-methyl-1,4-dihydropyrazol-5-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

VFXBMURAZYOMDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=NNC1=O)C

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- is a member of the pyrazolone family, characterized by its unique structural features that include a butyl group at the 4-position and a methyl group at the 5-position of the pyrazolone ring. The compound has significant relevance in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure

  • Molecular Formula: C₈H₁₁N₂O
  • Molecular Weight: 153.18 g/mol
  • IUPAC Name: 4-butyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one
  • CAS Registry Number: Not specifically listed, but related compounds include 89-25-8 for similar pyrazolone derivatives.

, including:

  • Condensation Reactions: These compounds can react with aldehydes or ketones to form more complex structures.
  • Asymmetric Synthesis: Utilizing organocatalysts, these compounds can undergo asymmetric Mannich reactions to produce amino-bis-pyrazolone derivatives with high stereoselectivity .
  • Halogenation: The presence of functional groups allows for halogenation reactions, which can modify the compound's reactivity and biological properties.

The biological activities of 3H-Pyrazol-3-one derivatives are notable:

  • Anti-inflammatory Properties: Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating various inflammatory conditions.
  • Antioxidant Activity: Certain compounds in this class have shown potential as antioxidants, which can help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects: Compounds like Edaravone (a related pyrazolone) are known for their neuroprotective properties and are used in clinical settings for conditions like stroke .

The synthesis of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazones or hydrazines with carbonyl compounds can lead to the formation of the pyrazolone ring.
  • Substitution Reactions: The introduction of the butyl group can be performed via alkylation techniques on existing pyrazolone derivatives.
  • Multicomponent Reactions: Recent advances allow for one-pot multicomponent reactions that simplify the synthesis process while improving yields .

The applications of 3H-Pyrazol-3-one derivatives are diverse:

  • Pharmaceuticals: Used in drug formulations due to their therapeutic effects against inflammation and oxidative stress.
  • Agricultural Chemicals: Some derivatives may serve as agrochemicals due to their biological activity against pests or diseases.
  • Dyes and Pigments: Certain pyrazolone compounds are utilized in dye manufacturing due to their stable color properties.

Interaction studies involving 3H-Pyrazol-3-one derivatives often focus on:

  • Protein Binding: Investigating how these compounds interact with various proteins can provide insights into their mechanism of action and efficacy.
  • Enzyme Inhibition: Many studies assess the inhibitory effects on specific enzymes related to inflammation or oxidative stress pathways.
  • Cellular Uptake: Understanding how these compounds are absorbed and metabolized within cells helps in evaluating their therapeutic potential.

Several compounds share structural similarities with 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-. Here are a few notable examples:

Compound NameCAS NumberNotable Features
3-Methyl-1-phenylpyrazolone89-25-8Known as Edaravone; used clinically for neuroprotection .
5-Methyl-2-phenylpyrazoloneNot listedExhibits anti-inflammatory properties .
3-MethylpyrazoleNot listedA simpler derivative; often used as a building block in synthesis .

Uniqueness

The uniqueness of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- lies in its specific substitution pattern which enhances its biological activity compared to other simpler or more complex pyrazolone derivatives. The presence of both butyl and methyl groups contributes to its distinct pharmacological profile, making it a subject of interest in medicinal chemistry research.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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